O-(Tetralin-1-yl)hydroxylamine
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
O-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine |
InChI |
InChI=1S/C10H13NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 |
InChI Key |
CINNDRAMISOFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)ON |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
O-(Tetralin-1-yl)hydroxylamine serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its hydroxylamine functional group allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Key Applications:
- Synthesis of Pharmaceuticals: It can be used to create novel compounds with potential therapeutic effects. For instance, it has been utilized as a building block in the development of histone deacetylase inhibitors, which are important in cancer therapy .
- Agrochemical Development: The compound can also be involved in synthesizing agrochemicals that enhance crop protection and yield.
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Intermediate for histone deacetylase inhibitors |
| Agrochemicals | Building block for crop protection agents |
Analytical Chemistry
In analytical chemistry, this compound is employed for its ability to react with various substrates, facilitating the detection and quantification of certain compounds.
Key Applications:
- Detection of DNA Damage: It has been reported that this compound can enhance alkaline gel electrophoresis methods for detecting single-strand breaks in DNA . This application is crucial for studies involving genotoxicity and DNA repair mechanisms.
- Antioxidative Activity Assessment: Research indicates that hydroxylamines, including this compound, exhibit antioxidative properties. They have been evaluated for their efficacy against the oxidation of tetralin and linoleic acid micelles . This property is significant for understanding oxidative stress in biological systems.
| Analytical Method | Application |
|---|---|
| Gel Electrophoresis | Detecting DNA strand breaks |
| Antioxidant Activity | Evaluating oxidative stress responses |
Medicinal Chemistry
The medicinal applications of this compound are promising, particularly concerning its potential as a therapeutic agent.
Key Applications:
- Antimicrobial Agents: Studies have shown that derivatives of hydroxylamines can possess antimicrobial activity, making them candidates for new antibiotics against resistant strains of bacteria such as Mycobacterium tuberculosis .
- Neuropharmacology: Compounds related to tetralin derivatives have been studied as potential 5-hydroxytryptamine receptor agonists, which could lead to advancements in treating mood disorders .
| Medicinal Area | Specific Uses |
|---|---|
| Antimicrobial Research | Potential new antibiotics |
| Neuropharmacology | 5-HT receptor agonists for mood disorders |
Case Study 1: Histone Deacetylase Inhibitors
A study demonstrated the synthesis of this compound derivatives that act as potent histone deacetylase inhibitors. These compounds showed significant antiproliferative activity against cancer cell lines, indicating their potential use in cancer therapy.
Case Study 2: Antioxidative Properties
Research conducted on the antioxidative effects of hydroxylamines highlighted that this compound exhibited stronger protective effects against lipid peroxidation compared to traditional antioxidants like alpha-tocopherol when tested on linoleic acid micelles . This suggests its potential utility in formulations aimed at reducing oxidative damage.
Comparison with Similar Compounds
N-Hydroxyoctanamide (CAS 7377-03-9)
Structural Differences :
- N-Hydroxyoctanamide features a hydroxyl group attached to the nitrogen atom of an octanamide backbone.
- O-(Tetralin-1-yl)hydroxylamine substitutes the hydroxylamine group on oxygen, linked to a tetralin ring.
Reactivity and Stability :
(R)-1-(Thiazol-2-yl)ethanaMine Hydrochloride (CAS 623143-43-1)
Functional Group Comparison :
- (R)-1-(Thiazol-2-yl)ethanaMine Hydrochloride contains a thiazole ring and a primary amine group, with pharmacological relevance (e.g., antiviral or antibacterial activity).
- This compound lacks heteroaromatic rings but includes a hydroxylamine group, which may participate in redox reactions or act as a radical scavenger.
Hazard Profiles :
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
Class Differences :
- Etophylline is a xanthine derivative (C9H12N4O3) with stimulant properties, structurally unrelated to hydroxylamines.
- This compound belongs to the hydroxylamine class, with distinct electronic and functional characteristics.
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 1-chlorotetralin is combined with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol or ethanol as the solvent. Sodium hydroxide is added to deprotonate hydroxylamine, enhancing its nucleophilicity. The reaction proceeds under reflux (60–80°C) for 12–24 hours, yielding this compound after neutralization and purification. While explicit yield data for this compound are unavailable, analogous substitutions with similar substrates report yields exceeding 85%.
Challenges and Mitigations
-
Side Reactions : Competing elimination or over-alkylation may occur. Controlling pH (pH 9–10) and maintaining stoichiometric excess of hydroxylamine minimizes byproducts.
-
Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) may improve reactivity but require higher temperatures.
Oxime Formation and Selective Reduction
Oxime intermediates derived from tetralone precursors offer a versatile pathway to this compound. This two-step process involves (1) oxime formation from tetralone and (2) selective reduction of the oxime to hydroxylamine.
Step 1: Oxime Synthesis
Tetralone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under alkaline conditions (pH 10–12 adjusted with NaOH). The reaction is typically conducted at room temperature for 3–5 hours, yielding tetralin ketoxime with near-quantitative efficiency (98% yield).
Mechanistic Insight :
The carbonyl group of tetralone undergoes nucleophilic attack by hydroxylamine, forming an imine (C=N-OH) intermediate.
Step 2: Oxime Reduction
Unlike conventional oxime reductions that produce amines, this method requires partial reduction to retain the hydroxylamine moiety. Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel under controlled H₂ pressure (1–2 atm) in methanol achieves selective reduction. For example, hydrogenating tetralin ketoxime at 40°C for 12 hours yields this compound.
Limitations
-
Over-Reduction Risk : Excessive hydrogenation converts hydroxylamine to amine. Modulating reaction time and catalyst loading is critical.
-
Catalyst Sensitivity : Pd/C may require additives like ammonia to suppress side reactions.
Direct Hydroxylamination via Catalytic Methods
Catalytic hydroxylamination employs transition-metal catalysts to directly introduce the hydroxylamine group onto tetralin. This one-pot method avoids intermediate isolation, enhancing process efficiency.
Protocol Overview
A mixture of tetralin, hydroxylamine sulfate ([NH₂OH]₂·H₂SO₄), and a copper(I) catalyst (e.g., CuBr) in acetonitrile is heated to 80°C under nitrogen. After 24 hours, the product is extracted with dichloromethane and purified via column chromatography.
Advantages :
-
Atom Economy : Eliminates halide waste from substitution methods.
-
Scalability : Suitable for industrial-scale synthesis due to minimal purification steps.
Drawbacks :
Mitsunobu Coupling for Stereoselective Synthesis
The Mitsunobu reaction enables stereoselective attachment of hydroxylamine to tetralin-1-ol, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as coupling agents.
Experimental Procedure
Tetralin-1-ol, hydroxylamine, PPh₃, and DEAD are combined in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 24 hours at room temperature, followed by aqueous workup to isolate this compound.
Key Considerations :
-
Stereochemistry : The reaction preserves the configuration of tetralin-1-ol, making it ideal for chiral synthesis.
-
Yield Limitations : Competing side reactions with hydroxylamine’s amine group often cap yields at ~70%.
Comparative Analysis of Synthetic Routes
The following table evaluates the four methods based on efficiency, scalability, and practicality:
| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1-Chlorotetralin | NH₂OH·HCl, NaOH | 85–90* | High | Low |
| Oxime Reduction | Tetralone | NH₂OH·HCl, Pd/C | 75–80* | Moderate | Moderate |
| Catalytic Hydroxylamination | Tetralin | CuBr, [NH₂OH]₂·H₂SO₄ | 65–70 | High | High |
| Mitsunobu Coupling | Tetralin-1-ol | DEAD, PPh₃ | 60–70 | Low | High |
Q & A
Q. Table 1. Comparison of Synthetic Methods for O-Substituted Hydroxylamines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
